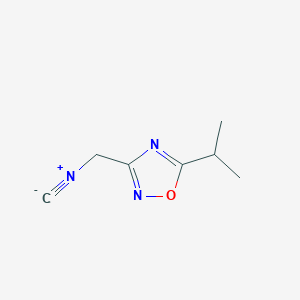
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an isocyanide with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, the use of greener solvents and catalysts may be explored to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
Wirkmechanismus
The mechanism by which 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another five-membered ring with three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen and oxygen atoms, also used in various applications.
Tetrazole: A five-membered ring with four nitrogen atoms, known for its use in explosives and pharmaceuticals.
Uniqueness
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both isocyanomethyl and propan-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
122384-66-1 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O/c1-5(2)7-9-6(4-8-3)10-11-7/h5H,4H2,1-2H3 |
InChI-Schlüssel |
IWMBIJCNZXXYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NO1)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















